An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol
An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Heptanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its specific stereochemistry makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2-Heptanol, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.
Chemical and Physical Properties
The fundamental properties of (R)-(-)-2-Heptanol are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆O | [3] |
| Molar Mass | 116.20 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, fruity | [2] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 0.818 g/mL | at 25 °C | [4] |
| Boiling Point | 159-162 °C | at 760 mmHg | [1] |
| 74-75 °C | at 23 mmHg | [4] | |
| Melting Point | -30.15 °C | [1] | |
| Flash Point | 71 °C (160 °F) | Closed cup | [5] |
| Refractive Index | 1.419 | at 20 °C | [4] |
| Specific Rotation ([α]D) | -9.5° | neat, at 20 °C | [6] |
| Solubility in Water | 3.3 g/L | [5] | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of (R)-(-)-2-Heptanol.
¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH |
| ~1.4 | m | 2H | CH₂ adjacent to CH-OH |
| ~1.3 | m | 6H | (CH₂)₃ |
| ~1.2 | d | 3H | CH₃ adjacent to CH-OH |
| ~0.9 | t | 3H | Terminal CH₃ |
¹³C NMR Spectroscopy
-
Solvent: CDCl₃
-
Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~68.1 | CH-OH |
| ~39.5 | CH₂ adjacent to CH-OH |
| ~32.0 | CH₂ |
| ~25.7 | CH₂ |
| ~23.5 | CH₃ adjacent to CH-OH |
| ~22.7 | CH₂ |
| ~14.1 | Terminal CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1375 | Medium | C-H bend (CH₃) |
| ~1115 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 116 | Low | [M]⁺ (Molecular ion) |
| 101 | Medium | [M - CH₃]⁺ |
| 83 | Medium | [M - H₂O - CH₃]⁺ |
| 73 | Medium | [M - C₃H₇]⁺ |
| 45 | High | [CH₃CHOH]⁺ (α-cleavage) |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key chemical properties of (R)-(-)-2-Heptanol.
Determination of Specific Rotation
Objective: To measure the specific rotation of (R)-(-)-2-Heptanol using a polarimeter.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of (R)-(-)-2-Heptanol and dissolve it in a suitable solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.[7]
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the prepared solution of (R)-(-)-2-Heptanol, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).[8]
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
c is the concentration in g/mL
-
l is the path length in decimeters (dm)[8]
-
Determination of Boiling Point
Objective: To determine the boiling point of (R)-(-)-2-Heptanol using the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of (R)-(-)-2-Heptanol and a few boiling chips in the distillation flask.[9]
-
Heating: Gently heat the flask using the heating mantle.
-
Equilibrium: The liquid will begin to boil and its vapor will rise, condensing on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[9]
-
Reading: Record the temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection vessel. This temperature is the boiling point.[10]
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-(-)-2-Heptanol.
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Prepare a solution by dissolving 5-10 mg of (R)-(-)-2-Heptanol in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.[7][11]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[6]
ATR-FTIR Spectroscopic Analysis
Objective: To obtain an infrared spectrum of (R)-(-)-2-Heptanol.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]
-
Sample Application: Place a small drop of (R)-(-)-2-Heptanol directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[12][13]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometric Analysis
Objective: To obtain the mass spectrum of (R)-(-)-2-Heptanol.
Apparatus:
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph.
-
Ionization: The sample is vaporized and ionized in the EI source.[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]
-
Spectrum: The mass spectrum is recorded, showing the relative abundance of each ion.
Synthetic Workflow: Enantioselective Reduction of 2-Heptanone
A common and efficient method for the synthesis of (R)-(-)-2-Heptanol is the enantioselective reduction of the prochiral ketone, 2-heptanone. This can be achieved using a chiral catalyst, often in a transfer hydrogenation reaction.[15][16][17]
Caption: Workflow for the synthesis of (R)-(-)-2-Heptanol.
Logical Relationship: Structure-Property Determination
The characterization of a synthesized chiral molecule like (R)-(-)-2-Heptanol follows a logical progression from initial purity assessment to detailed structural and stereochemical confirmation.
References
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- 2. nbinno.com [nbinno.com]
- 3. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. azom.com [azom.com]
- 7. ou.edu [ou.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 11. organomation.com [organomation.com]
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- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
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- 17. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
